ethyl 4-hydroxy-1H-indole-6-carboxylate
Description
Significance of the Indole (B1671886) Ring System in Modern Chemical Sciences and Biology
The indole ring system, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a cornerstone of modern chemical and biological sciences. chemeurope.comresearchgate.net This structural motif is not merely a synthetic curiosity but is woven into the fabric of life itself. Its prevalence is most notably demonstrated by its presence in the essential amino acid tryptophan, which is a fundamental building block of proteins. researchgate.netdrugfuture.com Beyond its role in primary metabolism, tryptophan serves as the biosynthetic precursor for a vast array of secondary metabolites, including crucial biomolecules that regulate physiological processes. researchgate.netnih.gov
In biology, indole derivatives perform critical functions. The neurotransmitter serotonin (B10506) (5-hydroxytryptamine), which governs mood, sleep, and cognitive functions, is synthesized from tryptophan. chemeurope.comdrugfuture.com Similarly, the hormone melatonin, responsible for regulating circadian rhythms, also originates from this indole-containing amino acid. drugfuture.com In the plant kingdom, indole-3-acetic acid (IAA) is a primary auxin, a class of hormones that orchestrates plant growth and development. chemeurope.comresearchgate.net The indole scaffold's unique electronic properties, including its electron-rich nature and ability to participate in hydrogen bonding and π-stacking interactions, allow it to bind effectively to biological macromolecules like enzymes and receptors, thereby modulating their activity. drugfuture.com This inherent bioactivity has made the indole nucleus a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals with applications ranging from anti-inflammatory drugs like Indomethacin to anti-migraine triptans and potent anticancer agents. chemeurope.comresearchgate.netnih.gov
Overview of Substituted Indoles in Contemporary Academic Research
The versatility of the indole ring has spurred extensive research into its substituted derivatives. nih.gov Contemporary academic and industrial research heavily focuses on synthesizing and evaluating functionalized indoles to discover novel therapeutic agents and materials. nih.govrsc.org Scientists systematically modify the indole core by introducing various substituents at different positions (N-1, C-2, C-3, and the benzene ring carbons C-4 through C-7) to fine-tune its physicochemical and pharmacological properties. nih.gov This approach has led to the development of vast libraries of indole-containing compounds, which are then screened for biological activity against a multitude of diseases. rsc.org
Recent research continues to uncover the therapeutic potential of substituted indoles across diverse medical fields. researchgate.netresearchgate.net For instance, specific indole derivatives have been developed as inhibitors of protein kinases, tubulin polymerization, and other cellular targets crucial for cancer cell proliferation, leading to new generations of anticancer drugs. nih.govchimicatechnoacta.ru In the realm of infectious diseases, indole scaffolds are being explored for their antiviral, antifungal, and antibacterial properties, offering new avenues to combat drug-resistant pathogens. nih.govnih.gov Furthermore, substituted indoles are actively investigated for treating neurodegenerative diseases, cardiovascular disorders, and metabolic conditions like diabetes. nih.govnih.gov The ongoing exploration of novel synthetic methodologies, such as the Bischler-Möhlau reaction and catalyst-driven cyclizations, allows for more efficient and diverse production of these valuable compounds, ensuring that substituted indoles remain at the forefront of medicinal chemistry research. chemeurope.comresearchgate.net
Rationale for Focused Investigation on Ethyl 4-Hydroxy-1H-Indole-6-Carboxylate
The specific compound, this compound, represents a compelling subject for focused scientific investigation due to the strategic combination of its structural features, which are individually associated with significant biological activity. While this particular isomer has not been the subject of extensive published research, a strong rationale for its study can be built upon the known importance of its constituent moieties.
Firstly, the 4-hydroxyindole (B18505) core is a key structural element in several bioactive natural products and synthetic compounds. researchgate.net For example, psilocin, a naturally occurring psychedelic compound, is a 4-hydroxyindole derivative. researchgate.net The synthesis of 4-hydroxyindoles is an active area of research, with new methods being developed to access this scaffold for the creation of potential medicinal agents, including those with anticancer and cardiovascular applications. researchgate.netonlinescientificresearch.com The hydroxyl group at the C-4 position can act as a crucial hydrogen bond donor and/or acceptor, facilitating interactions with biological targets.
Secondly, the indole-6-carboxylate functionality is also of significant interest in medicinal chemistry. Recent studies have shown that derivatives of indole-6-carboxylate esters can function as potent inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are key targets in oncology. nih.gov This suggests that the presence of a carboxylate or ester group at the C-6 position of the indole ring can confer valuable anti-proliferative properties.
Therefore, the combination of a 4-hydroxy group and a C-6 ethyl carboxylate on the same indole scaffold creates a molecule with high potential for novel biological activity. The ethyl ester group not only influences the molecule's polarity and cell permeability but also serves as a versatile chemical handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or conversion to a wide range of amides. This synthetic tractability would allow for the creation of a focused library of compounds for structure-activity relationship (SAR) studies. The current lack of detailed research on this compound represents a clear knowledge gap. A focused investigation is warranted to synthesize, characterize, and evaluate the biological profile of this compound, which stands as a promising starting point for the development of new therapeutic agents.
Compound Data
The following tables provide key identifying and structural information for this compound.
Table 1: General and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1167056-64-5 guidechem.com |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol cymitquimica.com |
| Purity | Typically available at ≥97% cymitquimica.com |
Table 2: Spectroscopic Data Summary
Note: As of this writing, detailed, experimentally-derived spectroscopic data for this compound is not widely available in peer-reviewed literature. The information below describes the expected characteristic signals based on the compound's structure and general principles of spectroscopy.
| Technique | Expected Data |
| ¹H-NMR | Expected signals would include: a broad singlet for the N-H proton, a singlet for the O-H proton, distinct aromatic protons on the indole ring, a singlet or doublet for the C2-H, and a quartet and triplet corresponding to the ethyl ester group (-OCH₂CH₃). |
| ¹³C-NMR | Expected signals would include: carbons of the ethyl group, aromatic carbons of the bicyclic ring system, and a signal for the carbonyl carbon of the ester group at the downfield end of the spectrum. |
| IR Spectroscopy | Expected characteristic peaks would include: a broad O-H stretching band (phenol), an N-H stretching band, C-H stretching bands (aromatic and aliphatic), and a strong C=O stretching band for the ester carbonyl. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (205.21). |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-hydroxy-1H-indole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)7-5-9-8(3-4-12-9)10(13)6-7/h3-6,12-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJZWTBZQAKTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN2)C(=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281026 | |
| Record name | Ethyl 4-hydroxy-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-64-5 | |
| Record name | Ethyl 4-hydroxy-1H-indole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-hydroxy-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Hydroxy 1h Indole 6 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms within the molecular framework.
¹H NMR (Proton NMR) analysis of ethyl 4-hydroxy-1H-indole-6-carboxylate reveals distinct signals corresponding to each unique proton in the structure. In a typical spectrum, a broad singlet observed at approximately 8.98 ppm is characteristic of the indole (B1671886) N-H proton. nih.gov Aromatic protons on the indole ring appear as singlets at around 7.95 ppm and 7.53 ppm, corresponding to the protons at the C-7 and C-5 positions, respectively. nih.gov The ethyl ester group gives rise to a quartet and a triplet, typical of an ethyl group attached to an oxygen atom.
¹³C NMR (Carbon-13 NMR) spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum shows characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, and the carbons of the ethyl group.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.98 | br s | 1H | N-H |
| 7.95 | s | 1H | Ar-H (C7) |
| 7.53 | s | 1H | Ar-H (C5) |
| 4.35 | q | 2H | -OCH₂CH₃ |
| 1.38 | t | 3H | -OCH₂CH₃ |
Note: Data is based on reported values and may vary slightly depending on the solvent and experimental conditions. nih.gov
Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared (IR), Fourier Transform Infrared (FT-IR), Raman Spectroscopy)
Vibrational spectroscopy, including Infrared (IR), Fourier Transform Infrared (FT-IR), and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group and the N-H stretching of the indole ring. A strong absorption peak around 1700-1730 cm⁻¹ is indicative of the C=O stretching of the ester functional group. The region between 1400 and 1600 cm⁻¹ typically displays absorptions due to the C=C stretching vibrations of the aromatic indole ring.
Table 2: Expected FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-3500 | O-H Stretch, N-H Stretch | Phenol, Indole |
| 1700-1730 | C=O Stretch | Ester |
| 1400-1600 | C=C Stretch | Aromatic Ring |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (e.g., MS, High-Resolution Mass Spectrometry (HR-MS))
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. The exact mass of a related derivative, 4-acetoxy-1-methoxymethyl-1H-indole-6-carboxylic acid ethyl ester, has been reported, confirming the core indole-6-carboxylate structure. nih.gov The fragmentation pattern observed in the mass spectrum can provide valuable information about the structure of the molecule, as specific fragments are lost from the parent ion.
Chromatographic Methods for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography (TLC), Column Chromatography)
Chromatographic techniques are essential for the purification and assessment of the purity of this compound.
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary indication of the purity of a sample. The retention factor (Rf) value is a characteristic property of the compound under specific chromatographic conditions (stationary phase and mobile phase).
Column chromatography is a preparative technique used to separate and purify larger quantities of the compound from reaction mixtures or impurities. In the synthesis of this compound, after the reaction is complete, the crude product is often purified by column chromatography on silica (B1680970) gel using an appropriate eluent system, such as a mixture of ethyl acetate (B1210297) and hexanes. nih.gov The progress of the separation is typically monitored by TLC.
Computational and Theoretical Investigations of Ethyl 4 Hydroxy 1h Indole 6 Carboxylate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed investigation of molecular systems. For indole (B1671886) derivatives, Density Functional Theory (DFT) is a widely employed method, often utilizing the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This method provides a good balance between computational cost and accuracy for organic molecules. Basis sets such as 6-311++G(d,p) are commonly used to describe the spatial distribution of electrons. ijrar.org These calculations are crucial for determining the optimized molecular geometry, electronic properties, and vibrational spectra of the compound. researchgate.net
The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For ethyl 4-hydroxy-1H-indole-6-carboxylate, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry provides key data on bond lengths, bond angles, and dihedral (torsion) angles.
Studies on analogous compounds, such as ethyl indole-2-carboxylate (B1230498), show that the indole ring system is largely planar, with substituent groups having specific orientations. ijrar.org For instance, the ester group may exhibit different conformations relative to the indole ring. Conformational analysis, often performed through Potential Energy Surface (PES) scans, systematically rotates specific bonds (like the C-O bond of the ester) to identify the most stable conformer and the energy barriers between different conformations. nih.gov This analysis is critical for understanding how the molecule might adopt different shapes, which can influence its ability to interact with biological targets.
| Parameter (Bond) | Typical Bond Length (Å) | Parameter (Angle) | Typical Bond Angle (°) |
|---|---|---|---|
| N1-C2 | 1.36 | C2-N1-C8 | 109.5 |
| C4-C9 | 1.41 | N1-C2-C3 | 110.0 |
| C6-C(carboxyl) | 1.48 | C5-C6-C(carboxyl) | 121.0 |
| C(carboxyl)=O | 1.21 | C6-C(carboxyl)=O | 124.5 |
| C4-O(hydroxy) | 1.37 | C3-C4-O(hydroxy) | 122.0 |
Note: The data in the table is illustrative, based on typical values from DFT calculations on similar indole structures, as specific optimized geometry for this compound is not publicly available. ijrar.orgresearchgate.net
The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and chemically reactive, whereas a large gap indicates high kinetic stability. nih.gov For indole derivatives, the HOMO is typically distributed over the electron-rich indole ring, while the LUMO may be localized on the carboxylate group or delocalized across the fused ring system. researchgate.net
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps use a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In this compound, the oxygen atoms of the hydroxyl and carboxylate groups, along with the nitrogen of the indole ring, are expected to be regions of high negative potential, making them sites for hydrogen bonding and interaction with positively charged species. nih.gov
| Parameter | Typical Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.70 | Electron-donating ability |
| ELUMO | -3.15 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 2.55 | Chemical reactivity and kinetic stability |
Note: The values are illustrative, based on data for similar heterocyclic compounds, as a specific FMO analysis for this compound is not publicly available. researchgate.net
Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the specific atomic motions (stretching, bending, twisting) to the peaks observed in experimental spectra. ijrar.org Potential Energy Distribution (PED) analysis is used to quantify the contribution of each internal coordinate to a specific vibrational mode, providing a precise assignment of the spectral bands. researchgate.net For this compound, characteristic vibrational modes would include N-H stretching of the indole ring, O-H stretching of the hydroxyl group, C=O stretching of the ester, and various C-H and C-C vibrations within the aromatic system. ijrar.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
For this compound, NBO analysis would likely reveal strong delocalization within the indole ring system (π → π* interactions). Furthermore, it would highlight the electronic interactions between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent groups (n → π* or n → σ* interactions), which are crucial for stabilizing the molecular structure. researchgate.net
Molecular Docking Studies for In Silico Receptor-Ligand Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. acs.org This method is central to structure-based drug design. Indole derivatives are known to inhibit various protein targets, including protein kinases (e.g., EGFR, VEGFR-2) and anti-apoptotic proteins (e.g., Mcl-1). nih.govnih.gov Docking studies with this compound would involve placing the molecule into the binding site of a specific protein and using a scoring function to estimate its binding affinity.
The primary outputs of a molecular docking study are the binding affinity (often expressed as a negative value in kcal/mol, where a more negative value indicates stronger binding) and a detailed view of the molecular interactions between the ligand and the protein's active site residues. acs.org
For this compound, key interactions would likely involve:
Hydrogen Bonds: The N-H of the indole, the O-H of the hydroxyl group, and the C=O of the carboxylate are all potential hydrogen bond donors or acceptors. These interactions with polar amino acid residues (e.g., Serine, Threonine, Asparagine, Glutamine) are often critical for binding. ijrar.org
Hydrophobic Interactions: The fused aromatic ring system can form hydrophobic and van der Waals interactions with nonpolar residues like Leucine, Valine, and Alanine. acs.org
Pi-Stacking and Pi-Cation Interactions: The indole ring can engage in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or π-cation interactions with positively charged residues (e.g., Lysine, Arginine). acs.org
For example, in docking studies of similar indole carboxylates against the Mcl-1 protein, the carboxylate group often forms a crucial salt bridge with an Arginine residue, while the indole core occupies a hydrophobic pocket. nih.gov
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|---|
| EGFR (e.g., 4a) | -9.5 | Lys745 | Hydrogen Bond (with C=O) |
| Met793 | Hydrogen Bond (with N-H) | ||
| Leu844 | Hydrophobic Interaction | ||
| VEGFR-2 (e.g., 6c) | -10.2 | Cys919 | Hydrogen Bond (with N-H) |
| Asp1046 | Hydrogen Bond (with O-H) | ||
| Phe1047 | Pi-Pi Stacking |
Note: This table is illustrative, based on docking results for different indole derivatives targeting EGFR and VEGFR-2, as specific docking data for this compound is not publicly available. nih.gov
Characterization of Active Site Interactions and Binding Modes
Computational studies, particularly molecular docking simulations, have become instrumental in elucidating the binding modes of indole derivatives within the active sites of various protein targets. While specific docking studies on this compound are not extensively documented in publicly available research, insights can be drawn from computational analyses of structurally related indole-6-carboxylic acid derivatives and other substituted indoles. These studies provide a foundational understanding of the potential interactions that could govern the binding of the target compound.
Recent in silico studies on new indole-6-carboxylic acid derivatives have identified key binding patterns responsible for their biological activity. researchgate.netnih.gov For instance, in studies targeting receptor tyrosine kinases like EGFR and VEGFR-2, the indole scaffold commonly serves as a crucial anchor, forming significant interactions with the hinge region of the kinase domain. nih.gov The carboxylate group, or derivatives thereof, often participates in hydrogen bonding or electrostatic interactions with charged or polar residues in the active site.
In the case of this compound, it is hypothesized that the indole nitrogen and the 4-hydroxy group could act as hydrogen bond donors, while the carbonyl oxygen of the ethyl carboxylate group could serve as a hydrogen bond acceptor. The aromatic indole ring itself is likely to engage in hydrophobic and π-stacking interactions with nonpolar residues within the binding pocket.
A computational study on indole derivatives as HIV-1 inhibitors highlighted the importance of the indole core in establishing hydrophobic interactions with key residues in the gp120 binding pocket. researchgate.net This suggests that the bicyclic ring system of this compound is a critical determinant for its binding affinity. The precise orientation and conformation of the molecule within a specific active site would ultimately dictate the nature and strength of these interactions.
The table below summarizes potential active site interactions for this compound based on computational studies of analogous compounds.
| Functional Group | Potential Interaction Type | Potential Interacting Residues (Examples) |
| Indole NH | Hydrogen Bond Donor | Carbonyl backbone of amino acids (e.g., Glu) nih.gov |
| 4-Hydroxy Group | Hydrogen Bond Donor/Acceptor | Ser, Thr, Asp, Asn |
| 6-Carboxylate Carbonyl | Hydrogen Bond Acceptor | Lys, Arg, Gln |
| Indole Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val |
It is important to note that these are predictive interactions based on related structures. The actual binding mode of this compound would need to be confirmed through dedicated computational and experimental studies for specific biological targets.
Derivation of Structure-Activity Relationships (SAR) through Computational Models
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, while direct and comprehensive SAR studies are limited, computational models and investigations into related indole derivatives provide valuable insights into the key structural features that may govern its activity.
A review of SAR studies on indole-2 and 3-carboxamides reveals several general principles that are likely applicable to indole-6-carboxylate derivatives. nih.gov The indole scaffold is often essential for activity, with substitutions at various positions modulating potency and selectivity. The carboxamide moiety (and by extension, the carboxylate) is noted for its flexibility and ability to form crucial hydrogen bonds. nih.gov
Recent research on new indole-6-carboxylic acid derivatives as multipotent antiproliferative agents demonstrated that the presence of an aryl or heteroaryl fragment attached to a linker is often required for antitumor activity. researchgate.netnih.gov This suggests that modifications to the ethyl ester of this compound, perhaps by introducing larger or more complex alcohol moieties, could significantly impact its biological profile.
Furthermore, studies on other heterocyclic systems, such as 1,3,4-oxadiazole (B1194373) derivatives of pyridine-3-carboxamide, have shown that the introduction of different substituted N-acyl hydrazone moieties can drastically alter anti-inflammatory and anticancer activities. nih.gov This highlights the importance of the substituent attached to the carboxyl group in defining the compound's interactions with biological targets.
The following table outlines hypothetical SAR deductions for this compound based on findings from related indole derivatives.
| Structural Feature | Modification | Predicted Impact on Activity | Rationale based on Analogous Compounds |
| 4-Hydroxy Group | Removal or replacement | Likely decrease in activity | The hydroxyl group is a key hydrogen bonding participant. |
| Indole NH | Substitution | May alter selectivity and potency | N-substitution can influence the electronic properties and steric profile of the indole ring. |
| Ethyl Ester | Variation of the alcohol moiety | Potential for significant changes in activity | The size and nature of the ester group can affect solubility, metabolic stability, and target engagement. researchgate.netnih.gov |
| Indole Ring | Introduction of substituents | Could enhance or decrease activity depending on the position and nature of the substituent | Substituents can modulate electronic properties, lipophilicity, and steric interactions. |
Quantitative Structure-Activity Relationship (QSAR) models, which correlate physicochemical properties with biological activity, have been successfully applied to various indole derivatives. nih.gov For this compound, a QSAR study would likely involve descriptors such as lipophilicity (logP), electronic parameters (e.g., Hammett constants of substituents), and steric parameters (e.g., molar refractivity). Such models could predict the activity of novel derivatives and guide the synthesis of more potent and selective compounds.
Exploration of Biological Activities and Structure Activity Relationships of Ethyl 4 Hydroxy 1h Indole 6 Carboxylate Derivatives
In Vitro Anti-proliferative and Cytotoxicity Studies on Established Cell Lines
Derivatives based on the indole-carboxylate framework have shown significant anti-proliferative and cytotoxic effects against various human cancer cell lines. Research has focused on synthesizing and evaluating new series of these compounds for their ability to inhibit cancer cell growth.
For instance, two new series of indole (B1671886) derivatives, specifically hydrazine-1-carbothioamide and oxadiazole derivatives, were synthesized and tested for their anti-proliferative properties. nih.gov Compounds 4a (a hydrazine-1-carbothioamide derivative) and 6c (an oxadiazole derivative) were identified as the most potent cytotoxic agents against HepG2 (liver cancer), HCT-116 (colon cancer), and A549 (lung cancer) cell lines. nih.gov Another study on substituted-N-benzyl-1H-indole-2-carbohydrazides found that several compounds exhibited moderate to high cytotoxicity against MCF-7 (breast cancer), A549, and HCT-116 cell lines. mdpi.com Notably, compound 4e from this series showed the highest cytotoxicity with an average IC50 of 2 µM and demonstrated lower toxicity on normal WI-38 cells compared to other potent derivatives. mdpi.com
Similarly, a series of indole-based derivatives, IV and Va–i , were synthesized and evaluated. nih.gov The amide derivatives Va–i displayed promising antiproliferative activity, with GI50 values ranging from 26 nM to 86 nM against four different human cancer cell lines, which was comparable to the reference drug erlotinib (B232) (GI50 of 33 nM). nih.gov The precursor amine derivative, compound IV , was significantly less potent, highlighting the importance of the second indole or benzofuran (B130515) moiety for activity. nih.gov
A study on a carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, demonstrated its ability to inhibit the proliferation of A549 lung cancer cells with an IC50 value of 45.5 µg/mL. waocp.org
Table 1: In Vitro Anti-proliferative Activity of Ethyl 4-Hydroxy-1H-Indole-6-Carboxylate Derivatives
| Compound | Cell Line(s) | Activity (IC50 / GI50) | Reference |
|---|---|---|---|
| 4a (hydrazine-1-carbothioamide) | HepG2, HCT-116, A549 | Potent cytotoxicity | nih.gov |
| 6c (oxadiazole) | HepG2, HCT-116, A549 | Potent cytotoxicity | nih.gov |
| 4e (N-benzyl-1H-indole-2-carbohydrazide) | MCF-7, A549, HCT | Average IC50 = 2 µM | mdpi.com |
| Va-i (indole amides) | Four cancer cell lines | GI50 = 26 nM - 86 nM | nih.gov |
| Carbothioamide derivative | A549 | IC50 = 45.5 µg/mL | waocp.org |
Investigations into Mechanisms of Cell Cycle Perturbation and Apoptosis Induction
The cytotoxic effects of these indole derivatives are often linked to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. The most effective cytotoxic agents from the hydrazine-1-carbothioamide and oxadiazole series, compounds 4a and 6c , were found to arrest cancer cells in the G2/M phase of the cell cycle. nih.gov
Further investigation into the mechanism of cell death revealed that these compounds induce apoptosis through the extrinsic pathway. nih.gov This was confirmed by an apoptosis/necrosis detection assay using Annexin V-FITC on HCT-116 cells treated with compound 4a and A549 cells treated with compound 6c . nih.gov Similarly, a flow cytometry study of cells treated with the highly cytotoxic N-benzyl-1H-indole-2-carbohydrazide derivative 4e showed a significant increase in the population of cells positive for Annexin-V and 7-AAD, indicating its potential to induce apoptosis. mdpi.com Some indole derivatives are known to induce apoptosis by inhibiting tubulin polymerization. mdpi.com
Enzyme Inhibition Studies (e.g., Tyrosine Kinases, PI3Kα)
A primary mechanism through which many indole derivatives exert their anti-proliferative effects is the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival. mdpi.com
Derivatives of this compound have been specifically designed to target receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), whose aberrant activation is a hallmark of many cancers. nih.gov Compound 4a , with an unsubstituted phenyl moiety, showed the highest inhibitory activity against the EGFR enzyme. nih.gov Compound 6c , which has a chloro group at the 4-position of its aromatic ring, was the most potent inhibitor of the VEGFR-2 enzyme. nih.gov
In another study, the most promising anti-proliferative indole-2-carboxamide derivatives were evaluated for their multi-kinase inhibitory effects. nih.gov Compound Va demonstrated the highest inhibitory activity against EGFR with an IC50 value of 71 ± 06 nM, which was more potent than the reference drug erlotinib (IC50 = 80 ± 05 nM). nih.gov These compounds also showed inhibitory activity against BRAFV600E and VEGFR-2. nih.gov
Table 2: Enzyme Inhibitory Activity of this compound Derivatives
| Compound | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| 4a | EGFR | Most potent in its series | nih.gov |
| 6c | VEGFR-2 | Most potent in its series | nih.gov |
| Va | EGFR | 71 ± 06 nM | nih.gov |
| Va, Ve, Vf, Vg, Vh | BRAFV600E | 77 nM - 107 nM | nih.gov |
Investigations of Anti-angiogenic Mechanisms in Cellular Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. waocp.org The inhibition of VEGFR-2 by certain indole derivatives points directly to an anti-angiogenic mechanism. nih.gov VEGFR-2 is a key regulator of tumor-induced angiogenesis, and its activation promotes the proliferation of endothelial cells. nih.gov
A study using a rat aorta angiogenesis assay evaluated the ability of a carbothioamide derivative to inhibit the sprouting of blood vessels. waocp.org The compound demonstrated significant anti-angiogenic activity with an IC50 of 56.9 µg/mL. waocp.org This effect was correlated with its anti-proliferative action on Human Umbilical Vein Endothelial Cells (HUVECs), which were inhibited with an IC50 of 76.3 µg/mL. waocp.org The study concluded that the compound's significant anti-angiogenic activity may be linked to its anti-proliferative effect on endothelial cells, potentially driven by its antioxidant properties. waocp.org
Antioxidant Activity and Free Radical Scavenging Mechanisms (In Vitro)
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in various diseases, including cancer. researchgate.net Indole derivatives have been investigated for their antioxidant potential. The heterocyclic nitrogen atom in the indole structure has a free electron pair, making it an active redox center that contributes to antioxidant activity. nih.gov
A series of C-3 substituted indole derivatives were evaluated using DPPH (2,2'-diphenyl-1-picrylhydrazyl) and ferrous ion (Fe2+) chelating assays. nih.gov A derivative containing a pyrrolidinedithiocarbamate moiety was the most active radical scavenger and Fe3+-Fe2+ reducer. nih.gov Arylidene-1H-indole-2-carbohydrazones also showed varying degrees of antioxidant activity in DPPH, FRAP, and ORAC assays. unife.it The activity was found to be related to the number and position of hydroxyl groups on the arylidene moiety. unife.it For example, introducing a second or third hydroxyl group on the arylidene ring led to the most potent compounds in the series. unife.it
A carbothioamide derivative was also tested for its free radical scavenging action using the DPPH assay, showing an IC50 concentration of 27.8 µg/ml. waocp.org In another study, ethyl-4-(1H-indol-3-yl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate (10 ) exhibited superior antioxidant activity (IC50 = 28.23 μg/mL) compared to the standard L-ascorbic acid (IC50 = 30.23 μg/mL) in an ABTS assay. nih.gov
Table 3: In Vitro Antioxidant Activity of Indole Derivatives
| Compound/Derivative Series | Assay | Activity (IC50) | Reference |
|---|---|---|---|
| Carbothioamide derivative | DPPH | 27.8 µg/ml | waocp.org |
| 10 (cyclohexene-1-carboxylate) | ABTS | 28.23 μg/mL | nih.gov |
| 6 (4-hydroxyarylidene) | ORAC | Best antioxidant capacity | unife.it |
| 4a (4-hydroxy-6-methoxy-2H-chromen-2-one) | DPPH | 0.05 mM | scholaris.ca |
In Vitro Antimicrobial and Antiviral Activity Investigations
The indole scaffold is a key pharmacophore for developing potent antimicrobial and antiviral agents. nih.govresearchgate.net
Antimicrobial Activity: A series of novel (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were evaluated for antimicrobial activity. nih.gov All tested compounds showed antibacterial activity against eight Gram-positive and Gram-negative bacteria, with potencies 10–50 times greater than ampicillin (B1664943) and streptomycin. nih.gov Compound 8 was the most active, with MIC values ranging from 0.004–0.03 mg/mL. nih.gov These compounds also demonstrated good to excellent antifungal activity (MIC range of 0.004–0.06 mg/mL) against various fungal strains, with compound 15 being the most potent. nih.gov
Another study synthesized new 1H-indole derivatives and screened them against Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), Aspergillus niger, and Candida albicans. researchgate.net All compounds exhibited significant antimicrobial activity. researchgate.net Similarly, a series of aminoguanidyl indole derivatives showed potent antibacterial activity against ESKAPE pathogens, with MICs for the most active compounds ranging from 4 to 8 µg/mL. nih.gov
Antiviral Activity: Indole derivatives have been explored for their activity against a range of viruses, including Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and influenza. A series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates were synthesized and evaluated for their anti-HBV activities in 2.2.15 cells. nih.gov Compounds 11s and 11t , which had a halogen on the phenyl ring at position 2, showed selective inhibition of HBV DNA replication superior to the control drug lamivudine. nih.gov Other derivatives from the same study also exhibited significant anti-HBV activities. nih.gov Ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives have also been reported as potent inhibitors of the influenza virus. researchgate.net Furthermore, some indole derivatives have shown activity against HIV-1 and HCV, with some compounds demonstrating IC50 values in the low micromolar range. nih.govfrontiersin.org
Table 4: In Vitro Antimicrobial and Antiviral Activity of Indole Derivatives
| Compound Series | Target Organism(s) | Activity (MIC / IC50) | Reference |
|---|---|---|---|
| Thiazolidine derivatives | Bacteria (Gram +/-) | MIC = 0.004–0.045 mg/mL | nih.gov |
| Thiazolidine derivatives | Fungi | MIC = 0.004–0.06 mg/mL | nih.gov |
| Aminoguanidyl derivatives | ESKAPE pathogens | MIC = 4–8 µg/mL | nih.gov |
| Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates | Hepatitis B Virus (HBV) | Potent inhibition | nih.gov |
| Tetrahydroindole derivative | Hepatitis C Virus (HCV) | EC50 = 8.7 - 12.4 μM | nih.gov |
General Molecular Interactions with Biological Targets (e.g., Protein Binding Profiles)
To understand the structure-activity relationships at a molecular level, molecular docking studies are frequently employed. These computational techniques predict the binding modes of ligands within the active sites of their biological targets.
For the EGFR- and VEGFR-2-targeting indole derivatives, molecular docking revealed that compounds 4a and 6c fit well within the active sites of their respective tyrosine kinases. nih.gov Compound 4a formed hydrophobic interactions with Leu694, Val702, and Ala719, and hydrogen bonds with Lys704 and Met769 in the EGFR active site. nih.gov
In the case of antimicrobial indole derivatives, docking studies suggested that the inhibition of E. coli MurB enzyme is a probable mechanism for their antibacterial activity. nih.govmdpi.com For antifungal activity, inhibition of 14α-lanosterol demethylase (CYP51) was identified as a likely target. nih.gov Docking of another series of indole-based compounds against UDP-N-acetylmuramate-l-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase showed that all compounds interacted with the active sites through hydrogen bonds and pi-stacked interactions. nih.gov Compound 9 from this series had the lowest binding energy, correlating with its excellent observed biological activity. nih.gov These studies consistently show that the indole nucleus and its various substituents form key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the active sites of target proteins, which is crucial for their biological effects. nih.govmdpi.comnih.gov
Comprehensive Structure-Activity Relationship (SAR) Analysis Linking Structural Modifications to Biological Mechanisms
The structure-activity relationship (SAR) of derivatives based on the indole-6-carboxylate scaffold provides crucial insights into the structural requirements for potent biological activity, particularly as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are implicated in cancer progression. acs.org The core structure of this compound offers multiple points for chemical modification, including the indole nitrogen (N-1), the C-4 hydroxyl group, the C-6 ester, and the aromatic portion of the indole ring. By systematically altering these positions, researchers can map the chemical features that enhance inhibitory activity and selectivity.
A key strategy in the development of potent RTK inhibitors from the indole-6-carboxylate core involves the conversion of the C-6 ester into a more reactive intermediate, such as a carbohydrazide (B1668358). acs.org This intermediate serves as a versatile synthon for introducing various pharmacophores. acs.org For instance, the synthesis of 1-methyl-1H-indole-6-carbohydrazide from the corresponding methyl ester allows for the subsequent creation of two distinct classes of derivatives: hydrazine-1-carbothioamides and 1,3,4-oxadiazoles, each targeting different but related kinases. acs.org
SAR of Hydrazine-1-carbothioamide Derivatives as EGFR Inhibitors
One series of derivatives was synthesized by reacting 1-methyl-1H-indole-6-carbohydrazide with substituted phenyl isothiocyanates. acs.org This creates a flexible linker to a phenyl ring, allowing for an exploration of how different substituents on this ring affect the inhibition of the Epidermal Growth Factor Receptor (EGFR). The analysis revealed that the nature of the substituent on the terminal phenyl ring is a critical determinant of activity. acs.org
Comparing the inhibitory activity of these compounds showed that an unsubstituted phenyl moiety (R=H) resulted in the most potent EGFR inhibition. The introduction of an electron-withdrawing nitro group (R=NO₂) at the para-position of the phenyl ring led to a decrease in inhibitory activity. acs.org This suggests that the electronic properties and potentially the steric bulk of the substituent at this position are finely tuned for optimal interaction with the EGFR active site. acs.org Another modification, replacing the entire substituted phenyl ring system with an oxadiazole moiety, also resulted in lower potency compared to the unsubstituted phenyl derivative, highlighting the importance of the N-phenylcarbothioamide pharmacophore for EGFR inhibition in this series. acs.org
Table 1: SAR of Hydrazine-1-carbothioamide Derivatives as EGFR Inhibitors
| Compound ID | Core Structure | R Group | Biological Target | Activity |
|---|---|---|---|---|
| 4a | 1-methyl-1H-indole-6-carbohydrazide | H (unsubstituted phenyl) | EGFR | Most Potent |
| 4b | 1-methyl-1H-indole-6-carbohydrazide | 4-NO₂ | EGFR | Lower Potency |
| 5 | 1-methyl-1H-indole-6-carbohydrazide | Oxadiazole Moiety | EGFR | Lower Potency |
Data sourced from a study on indole-6-carboxylate ester derivatives. acs.org
SAR of 1,3,4-Oxadiazole (B1194373) Derivatives as VEGFR-2 Inhibitors
A second series of derivatives was developed by first converting the 1-methyl-1H-indole-6-carbohydrazide into a 1,3,4-oxadiazole-2-thiol. This five-membered heterocyclic ring is a known bioisostere for amide and ester groups and can improve pharmacokinetic properties. acs.org The thiol group on the oxadiazole was then alkylated with various substituted phenacyl bromides, introducing a new substituted phenyl ring connected via a thio-ethanone linker. These compounds were evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key RTK in tumor angiogenesis. acs.org
The SAR analysis of this series provided a clear trend related to the substitution on the terminal phenyl ring. The presence of a halogen atom, particularly a chloro group at the 4-position of the phenyl ring, was found to be optimal for VEGFR-2 inhibitory activity. acs.org
Key findings from this series include:
Effect of Halogen Position: A 4-chloro substitution on the phenyl ring (Compound 6c) yielded the highest VEGFR-2 inhibitory activity. acs.org A 4-bromo substitution also conferred significant potency.
Effect of Multiple Halogens: The presence of two bromo substituents at positions 2 and 4 of the phenyl ring resulted in a compound with good activity, though slightly less potent than the 4-chloro derivative. acs.org
Effect of Other Substituents: The introduction of a nitro group or a methoxy (B1213986) group on the phenyl ring led to a significant decrease in inhibitory potency, indicating that electron-withdrawing or -donating groups at these positions are less favorable than halogens for VEGFR-2 inhibition in this chemical series. acs.org
This demonstrates a strong preference for specific halogen substitutions at the para-position of the phenyl ring for effective binding to the VEGFR-2 active site. acs.org
Table 2: SAR of 1,3,4-Oxadiazole Derivatives as VEGFR-2 Inhibitors
| Compound ID | Core Structure | R Group on Phenyl Ring | Biological Target | Activity |
|---|---|---|---|---|
| 6a | 5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole | 2,4-dibromo | VEGFR-2 | Good Potency |
| 6b | 5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole | 4-bromo | VEGFR-2 | High Potency |
| 6c | 5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole | 4-chloro | VEGFR-2 | Most Potent |
| 6d | 5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole | 4-nitro | VEGFR-2 | Low Potency |
| 6e | 5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole | 4-methoxy | VEGFR-2 | Low Potency |
Data sourced from a study on indole-6-carboxylate ester derivatives. acs.org
Influence of Other Structural Features
While the above analysis focuses on derivatives of 1-methyl-1H-indole-6-carboxylate, research on other indole-based inhibitors provides additional SAR insights relevant to the this compound scaffold. For instance, the presence of a hydroxyl group at the C-4 position of the indole ring has been associated with potent cytotoxic activity in other series of indole derivatives, suggesting that this feature could be beneficial for anticancer activity. Furthermore, the dehydrogenation of related tetrahydroindol-4-one structures to create a 4-hydroxy-indole moiety is a known strategy in the synthesis of bioactive alkaloids and drugs.
Potential Industrial and Chemical Applications Beyond Biological Contexts
Role as Versatile Intermediates in Fine Organic Synthesis
The indole (B1671886) ring system is a cornerstone in heterocyclic chemistry, and functionalized indoles like ethyl 4-hydroxy-1H-indole-6-carboxylate are prized as intermediates for constructing more elaborate molecular frameworks. nih.govyoutube.com The presence of the ester and hydroxyl groups offers reactive handles for a wide range of chemical transformations, making it a versatile precursor for diverse and complex molecules.
The ester group can be readily hydrolyzed to the corresponding carboxylic acid, 1H-indole-4-carboxylic acid, which serves as a key intermediate for further derivatization. This transformation is typically achieved under basic conditions. The resulting carboxylic acid can then be converted into other esters or amides. For instance, the reaction of indole carboxylates with amines to form amides is a fundamental step in building larger, more complex molecules.
Furthermore, the indole nucleus itself can participate in various classical and modern synthetic reactions. The Fischer indole synthesis is a foundational method for creating the indole ring, while other methods like the Leimgruber-Batcho and Gassman syntheses have also been developed. researchgate.net Modern palladium-catalyzed reactions have expanded the toolkit for indole synthesis and functionalization, allowing for the efficient creation of C-H bond linkages. organic-chemistry.org this compound can serve as a starting point for creating fused heterocyclic systems, which have applications in various fields of chemistry. nih.gov These reactions often involve functionalizing the indole core or its substituents, followed by cyclization to build new rings onto the indole scaffold. nih.gov
Table 1: Key Synthetic Transformations of Indole Carboxylates
| Reaction Type | Reagents & Conditions | Product Type | Significance |
|---|---|---|---|
| Ester Hydrolysis | Base (e.g., KOH) in alcohol/water | Carboxylic Acid | Creates a versatile intermediate for further derivatization. |
| Amidation | Amine | Amide | Forms crucial linkages in the synthesis of complex molecules. |
| Cyclization | Various, often multi-step | Fused Heterocycles | Builds complex polycyclic systems for materials and other applications. nih.gov |
| Cross-Coupling | Palladium catalysts, boronic acids | Arylated Indoles | Allows for the introduction of new carbon-carbon bonds. organic-chemistry.org |
Applications in Advanced Materials Science
Indole derivatives are gaining significant attention in materials science due to their unique electronic and photophysical properties. researchgate.netnih.gov The π-conjugated system of the indole ring, which includes the nitrogen atom's lone pair of electrons, makes these compounds suitable for applications in organic electronics.
Specifically, indole-based compounds have been investigated for use as:
Organic Dyes for Dye-Sensitized Solar Cells (DSSCs): The electron-rich nature of the indole nucleus makes it an excellent electron donor component in D-π-A (Donor-π-bridge-Acceptor) dyes for DSSCs. researchgate.net By functionalizing the indole core, such as with the components found in this compound, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned to optimize solar cell performance. researchgate.net
Organic Electronic Materials: The structural versatility of indoles allows for the synthesis of novel polymers and small molecules with tailored electronic properties for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Research has shown that fused indole derivatives are particularly promising for these applications. nih.gov The ability to synthesize a library of derivatives from a precursor like this compound allows for the systematic study of structure-property relationships in these advanced materials. nih.gov
Utilization in Polymer and Dye Industries
The reactivity of the indole scaffold lends itself to incorporation into larger molecular structures like polymers and dyes.
Polymer Industry: Indole-containing monomers can be polymerized to create materials with unique properties. The N-H group of the indole can be functionalized to attach to a polymer backbone, or the entire indole ring can be part of the repeating unit. These polymers are being explored for their potential in electronic and biomedical applications.
Dye Industry: Indole is the precursor to the ancient dye indigo. Modern synthetic methods allow for the creation of a wide range of indigoid and other indole-based dyes. mdpi.com Research has focused on developing more environmentally friendly enzymatic methods for dye synthesis, using indole derivatives as starting materials. mdpi.com These processes can be used for in-situ dyeing of fabrics, simplifying manufacturing. mdpi.com The hydroxyl and carboxylate groups on this compound could be used to modify the color and binding properties of such dyes.
Agrochemical Applications and Plant Physiology Studies
Indole derivatives are of significant interest in agriculture and plant science due to their structural similarity to natural plant hormones. nih.govfrontiersin.orgresearchgate.net
Plant Growth Regulators: Indole-3-acetic acid (IAA) is a primary plant hormone (an auxin) that regulates many aspects of plant growth and development, including cell elongation, root formation, and fruit development. nih.govnih.govnrfhh.com Synthetic indole derivatives are widely used in agriculture as plant growth regulators to stimulate rooting in cuttings (e.g., indole-3-butyric acid, IBA) and to control fruit growth. frontiersin.orgnih.gov this compound serves as a scaffold that can be chemically modified to synthesize novel auxin analogs for agricultural use.
Plant Immune Inducers: Beyond growth regulation, certain indole compounds can activate a plant's immune system, enhancing its resistance to pests and diseases. nih.govfrontiersin.org They can trigger defense mechanisms, helping the plant fend off biotic and abiotic stresses. nih.govfrontiersin.org The development of new indole derivatives is a key strategy in the search for effective plant immune inducers that can protect crops. researchgate.net
Table 2: Examples of Indole Derivatives in Agrochemical Research
| Compound Class | Application | Mechanism of Action | Reference |
|---|---|---|---|
| Indole-3-acetic acid (IAA) Analogs | Plant Growth Regulation | Mimics natural auxin to control cell division and elongation. | nih.govnrfhh.com |
| Indole-3-butyric acid (IBA) | Rooting Agent | Promotes the formation of adventitious roots in plant cuttings. | frontiersin.orgnih.gov |
| Novel Indole Derivatives | Plant Immune Induction | Activates plant's defense pathways against pathogens and stress. | nih.govfrontiersin.org |
The unique substitution pattern of this compound makes it a valuable starting material for creating libraries of new compounds to be screened for these agrochemical applications.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes for Indole-6-Carboxylates
The synthesis of functionalized indoles is a mature field, with classic methods like the Fischer, Reissert, and Leimgruber–Batcho syntheses being well-established. mdpi.com However, future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic strategies for producing complex indole-6-carboxylates. A modified Bischler-Möhlau reaction, for instance, has been shown to produce both 4-hydroxy and 6-hydroxyindoles by adjusting reaction temperatures to improve yields and minimize byproducts. researchgate.net
Another promising avenue is the catalyst-free condensation of carboxymethyl cyclohexadienones with primary amines, which offers a regioselective and operationally simple method for creating 6-hydroxy indoles. acs.org This approach is notable for its broad substrate scope, including aromatic and aliphatic amines. acs.org Future efforts will likely concentrate on transition-metal-catalyzed reactions, such as C-H functionalization, which allow for the direct introduction of functional groups onto the indole (B1671886) core with high atom economy. rsc.org The development of biocatalytic methods, using engineered enzymes, also represents a green and highly selective alternative for synthesizing these compounds under mild conditions. acs.org
Application of Advanced Spectroscopic Techniques for Deeper Structural Insights
The precise structural elucidation of indole derivatives is fundamental to understanding their chemical behavior and biological function. While standard techniques like 1H-NMR, 13C-NMR, and FT-IR are routinely used nih.govresearchgate.netrsc.org, future research will leverage more advanced and hyphenated spectroscopic methods for deeper insights.
A combined approach using UV-photoelectron spectroscopy (UV-PES) with computational methods like Density Functional Theory (DFT) can provide a comprehensive analysis of the electronic structure of indole molecules in the gas phase. researchgate.netacs.org This allows for the precise determination of ionization energies and the characterization of molecular orbitals, which are crucial for predicting reactivity. acs.org Furthermore, time-dependent DFT (TD-DFT) can be used to simulate UV-Visible spectra, aiding in the interpretation of electronic transitions. researchgate.nettsijournals.comrsc.org The integration of techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) will enable the simultaneous isolation and detailed structural characterization of novel indole-6-carboxylate derivatives and their metabolites. eurekaselect.com
Table 1: Advanced Spectroscopic and Computational Methods for Indole Analysis
| Technique | Type of Information Provided | Application in Future Research |
|---|---|---|
| UV-Photoelectron Spectroscopy (UV-PES) | Experimental determination of molecular ionization energies. acs.org | Validation of theoretical models of electronic structure; understanding redox properties. |
| Density Functional Theory (DFT) | Calculation of optimized geometry, vibrational frequencies (FT-IR/Raman), and electronic properties (HOMO/LUMO). researchgate.netrsc.org | Prediction of spectra for structural confirmation; investigation of reactive sites through Molecular Electrostatic Potential (MEP) maps. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra (UV-Vis) and excited state properties. tsijournals.comrsc.org | Understanding photophysical properties; aiding in the design of photosensitizers or fluorescent probes. |
| 2D-NMR (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships between atoms in a molecule. eurekaselect.com | Unambiguous assignment of complex structures, especially for novel, densely functionalized derivatives. |
| LC-NMR / UPLC-MS | Separation of complex mixtures with online structural elucidation by NMR and Mass Spectrometry. eurekaselect.com | High-throughput analysis of synthetic libraries; identification of metabolites in biological systems. |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. francis-press.comspringernature.comharvard.edu For indole-6-carboxylates, these computational tools offer a powerful approach to navigate the vast chemical space and predict biological activity. Quantitative Structure-Activity Relationship (QSAR) models, enhanced by ML algorithms like Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNNs), can predict the anticancer activity of indole derivatives with high accuracy. nih.govresearchgate.netuminho.pt
Recent studies have shown that ML models can effectively predict the outcomes of chemical reactions, such as the energy barriers and selectivity of C-H activation on indoles, which can guide the synthesis of new compounds. francis-press.com Furthermore, generative models, including Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can design entirely new molecules (de novo design) with desired properties, starting from a core scaffold like indole-6-carboxylate. harvard.edu This integration of AI can significantly reduce the time and cost associated with identifying promising lead compounds for further development. springernature.comresearchgate.net
Deeper Mechanistic Elucidation of Observed Biological Activities at a Molecular and Cellular Level
While various biological activities have been reported for hydroxyindoles and indole carboxylates, including anticancer and neuroprotective effects, a deeper understanding of their mechanisms of action is a critical future goal. mdpi.comnih.govmedchemexpress.comnih.gov For instance, 4-hydroxyindole (B18505) has been identified as a potent inhibitor of amyloid-beta fibril formation, a key process in Alzheimer's disease. nih.gov Future research must move beyond phenotypic screening to pinpoint the precise molecular interactions responsible for this inhibition. This involves identifying the binding sites on amyloidogenic proteins and clarifying how the compound disrupts the self-assembly process. nih.gov
Similarly, certain indole-6-carboxylate derivatives have been designed as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial targets in cancer therapy. nih.gov Future studies will need to employ techniques such as X-ray crystallography or cryo-electron microscopy to solve the structures of these inhibitors bound to their target kinases. Cellular studies will focus on elucidating the downstream effects of kinase inhibition, such as the modulation of signaling pathways that control cell proliferation, apoptosis, and angiogenesis. nih.govnih.gov Understanding these mechanisms at a molecular and cellular level is essential for optimizing drug efficacy and selectivity. nih.govdrugbank.com
Exploration of New Chemical Space through Rational Derivatization and Scaffold Hybridization
Expanding the chemical diversity of the indole-6-carboxylate core is a key strategy for discovering new therapeutic agents. Rational derivatization involves making targeted modifications to the parent structure to enhance potency, selectivity, or pharmacokinetic properties. The ethyl 4-hydroxy-1H-indole-6-carboxylate scaffold offers multiple sites for such modifications, including the indole nitrogen, the hydroxyl group, and the ester moiety. For example, alkylation of the indole nitrogen or conversion of the ester to an amide or hydrazide can lead to new classes of compounds with distinct biological profiles. nih.govmdpi.com
Scaffold hybridization, which involves combining the indole-6-carboxylate motif with other known pharmacophores, is another powerful approach. researchgate.net This strategy aims to create hybrid molecules that can interact with multiple biological targets or that possess enhanced activity. Examples include the synthesis of indole-chalcone linked triazoles and indole-guanidine hybrids, which have shown promising anti-proliferative and antimicrobial activities. researchgate.net By systematically exploring these derivatization and hybridization strategies, researchers can generate novel chemical entities based on the this compound framework, paving the way for the development of next-generation therapeutics. researchgate.netnih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-hydroxyindole |
| 6-hydroxyindole (B149900) |
| Indole-6-carboxylic acid |
| Indole-3-carbinol (I3C) |
| 3-hydroxyindole (3HI) |
| Ethyl 1-allyl-1H-indole-2-carboxylate |
| Ethyl 1-benzyl-1H-indole-2-carboxylate |
| Indole-2-carboxylic acid |
| Methyl 1H-indole-4-carboxylate |
| Erlotinib (B232) |
| Indole |
| Serotonin (B10506) |
Q & A
Q. What are the recommended synthetic routes for ethyl 4-hydroxy-1H-indole-6-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via indole ring functionalization. A common approach involves esterification or hydroxylation of pre-functionalized indole derivatives. For example, cyclization using acidic catalysts (e.g., boron trifluoride diethyl etherate) has been effective for similar indole carboxylates . Key factors include:
- Temperature control (e.g., 2–8°C storage for intermediates to prevent degradation) .
- Solvent selection (polar aprotic solvents for hydroxyl group stability).
- Catalytic optimization (acidic vs. basic conditions for regioselectivity).
Data Table : Comparison of Yields Under Different Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| BF₃·Et₂O | DCM | 25 | 62 |
| H₂SO₄ | EtOH | 60 | 48 |
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Assess purity (>95% as per industry standards for research compounds) .
- NMR Spectroscopy : Confirm substitution patterns (e.g., hydroxyl and ester groups at C4 and C6 via ¹H/¹³C shifts).
- Mass Spectrometry : Validate molecular weight (e.g., exact mass 219.18 g/mol for C₁₁H₁₁NO₃) .
- Melting Point : Compare with literature values (e.g., 199–201°C for structurally similar indoles) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
- Spill Management : Absorb with inert material (e.g., silica gel) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism).
- Computational Modeling : Compare experimental vs. DFT-calculated NMR/IR spectra .
- X-ray Crystallography : Resolve ambiguous substituent positions .
Example : A 2024 study used X-ray to confirm the hydroxyl group orientation in a related indole carboxylate .
Q. What strategies optimize the regioselectivity of hydroxylation in indole carboxylate synthesis?
- Methodological Answer :
- Directing Groups : Introduce temporary groups (e.g., benzyloxy at C4) to steer electrophilic substitution .
- Metal Catalysis : Pd-mediated C–H activation for precise functionalization .
- Protection/Deprotection : Use acetyl or tert-butyldimethylsilyl (TBS) groups to block reactive sites .
Case Study : Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate achieved 85% regioselectivity using benzyl protection .
Q. How do computational methods enhance the design of this compound-based bioactive compounds?
- Methodological Answer :
- Molecular Docking : Predict binding affinity to targets (e.g., tubulin for anticancer activity) .
- QSAR Modeling : Correlate substituent effects with bioactivity (e.g., electron-withdrawing groups enhance stability) .
- ADMET Prediction : Optimize pharmacokinetics using tools like SwissADME .
Data Insight : A 2023 study on indole derivatives identified bromo-substitution as critical for tubulin inhibition .
Data Analysis and Reporting Guidelines
Q. What statistical approaches are recommended for validating synthetic reproducibility?
- Methodological Answer :
- Error Analysis : Calculate standard deviation across triplicate experiments (e.g., ±2% yield variation).
- ANOVA : Compare batch-to-batch variability .
- Principal Component Analysis (PCA) : Identify outlier reactions due to impurity profiles .
Q. How should researchers document spectral data for publication?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
